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Introduction
MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12

(CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases are crucial regulators

of gene transcription, primarily through phosphorylation of the C-terminal domain (CTD) of RNA

Polymerase II (Pol II).[3][4][5] MFH290 forms a covalent bond with a specific cysteine residue

(Cys-1039 in CDK12) within the active site of these kinases, leading to irreversible inhibition.[1]

[2] This unique mechanism of action results in high potency and selectivity. Dysregulation of

CDK12 and CDK13 has been implicated in various diseases, including cancer, making them

attractive targets for therapeutic development.[6] These application notes provide detailed

protocols for utilizing MFH290 in in vitro kinase assays to assess its inhibitory activity and

characterize its interaction with CDK12 and CDK13.

Mechanism of Action
MFH290 covalently modifies CDK12 and CDK13, inhibiting their kinase activity. The primary

downstream effect of this inhibition is the reduced phosphorylation of serine 2 (Ser2) residues

on the CTD of RNA Polymerase II.[1][2] This phosphorylation event is critical for the transition

from transcription initiation to productive elongation. Consequently, inhibition by MFH290 leads

to a global defect in transcription elongation and a reduction in the expression of long genes,

including those involved in the DNA damage response pathway.[5] This makes cancer cells
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with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations,

particularly sensitive to CDK12/13 inhibition.

Data Presentation
Quantitative Kinase Inhibition Data for MFH290

Target Kinase Assay Type IC50 (nM) Notes

CDK12 In Vitro Kinase Assay 25
In vitro biochemical

assay.

CDK9 In Vitro Kinase Assay 114
Demonstrates

selectivity over CDK9.

CDK2 In Vitro Kinase Assay 120
Demonstrates

selectivity over CDK2.

HAP1 Cells
Cell-based

Proliferation
10.15

Antiproliferative

activity after 72 hours.

[1]

Note: IC50 values for covalent inhibitors are highly dependent on incubation time. The provided

in vitro IC50 values are based on available data and may vary based on assay conditions.
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Caption: CDK12/13 signaling pathway and the inhibitory action of MFH290.

Experimental Protocols
In Vitro Kinase Assay Using ADP-Glo™
This protocol is adapted for the measurement of MFH290's inhibitory effect on CDK12/Cyclin K

and CDK13/Cyclin K activity using the ADP-Glo™ Kinase Assay (Promega). This assay

quantifies kinase activity by measuring the amount of ADP produced, which is converted to a

luminescent signal.

Materials:

Recombinant active CDK12/Cyclin K and CDK13/Cyclin K (Sino Biological or similar)

MFH290 (MedchemExpress or similar)

Substrate: pS7-CTD YS-14 (or other suitable substrate)

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

Kinase Dilution Buffer

Kinase Assay Buffer

DMSO (Dimethyl sulfoxide)

384-well white assay plates

Protocol:

Reagent Preparation:

Prepare a stock solution of MFH290 in DMSO (e.g., 10 mM).

Prepare serial dilutions of MFH290 in Kinase Assay Buffer. Due to its covalent nature, a

pre-incubation step is recommended.
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Dilute the active CDK12/Cyclin K or CDK13/Cyclin K enzyme in Kinase Dilution Buffer to

the desired concentration. The optimal concentration should be determined empirically by

performing an enzyme titration.

Prepare the substrate solution in the appropriate buffer.

Prepare the ATP solution at a concentration close to the Km for the kinase.

Experimental Workflow Diagram:
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Caption: Workflow for the in vitro kinase assay with MFH290.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b11932887?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Procedure:

1. To the wells of a 384-well plate, add 2.5 µL of the diluted MFH290 solution or DMSO for

the control.

2. Add 2.5 µL of the diluted kinase solution to each well.

3. Gently mix and pre-incubate the plate at room temperature for 30-60 minutes to allow for

covalent bond formation. The optimal pre-incubation time should be determined

empirically.

4. Initiate the kinase reaction by adding 5 µL of a 2x substrate and ATP mixture.

5. Incubate the plate at 30°C for 60 minutes. The reaction time may need to be optimized.

6. Terminate the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™

Reagent.

7. Incubate at room temperature for 40 minutes.

8. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

9. Incubate at room temperature for 30 minutes.

10. Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Calculate the percent inhibition for each concentration of MFH290 relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the MFH290 concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Troubleshooting and Considerations
Covalent Inhibition: Due to the covalent and irreversible nature of MFH290, the measured

IC50 will be time-dependent. It is crucial to standardize the pre-incubation and kinase

reaction times across all experiments.

Enzyme Concentration: The concentration of the kinase should be in the linear range of the

assay. Perform an enzyme titration to determine the optimal concentration that gives a robust

signal without depleting the substrate or ATP.

ATP Concentration: The concentration of ATP can affect the apparent IC50 value of ATP-

competitive inhibitors. Using an ATP concentration close to the Km of the kinase is

recommended for accurate IC50 determination.

DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells

and does not exceed a level that inhibits the kinase (typically ≤1%).

By following these detailed application notes and protocols, researchers can effectively utilize

MFH290 as a tool to study the function of CDK12 and CDK13 in various biological processes

and to advance the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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